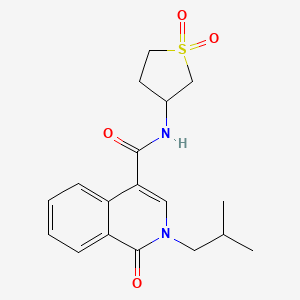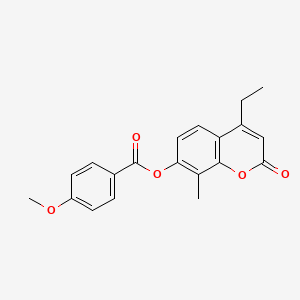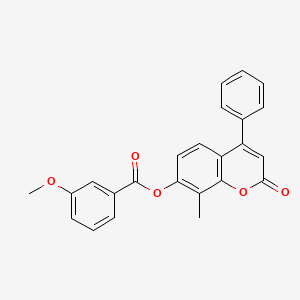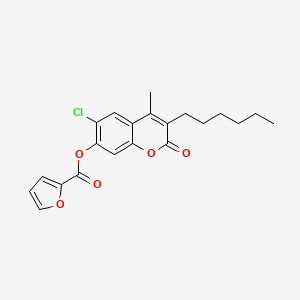![molecular formula C26H26ClNO6 B11153648 trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11153648.png)
trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromen-4-one core, followed by the introduction of the chlorophenyl group. Subsequent steps involve the formation of the amide bond and the attachment of the cyclohexane carboxylic acid moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism by which 4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other chromen-4-one derivatives and amide-containing molecules. Examples might include:
- 3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL derivatives
- CYCLOHEXANE-1-CARBOXYLIC ACID derivatives
Uniqueness
What sets 4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID apart is its combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C26H26ClNO6 |
|---|---|
分子量 |
483.9 g/mol |
IUPAC名 |
4-[[[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H26ClNO6/c1-15-24(17-6-8-19(27)9-7-17)25(30)21-11-10-20(12-22(21)34-15)33-14-23(29)28-13-16-2-4-18(5-3-16)26(31)32/h6-12,16,18H,2-5,13-14H2,1H3,(H,28,29)(H,31,32) |
InChIキー |
GGMIXPCGIQZRRH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC3CCC(CC3)C(=O)O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B11153585.png)
![1-methyl-2-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11153597.png)
![3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11153602.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11153607.png)
![3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11153614.png)

![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide](/img/structure/B11153624.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11153647.png)
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]-D-phenylalanine](/img/structure/B11153655.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B11153657.png)
